molecular formula C18H16F3N5S B12279179 2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine

2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12279179
M. Wt: 391.4 g/mol
InChI Key: YEJOVKJHSQCYMC-UHFFFAOYSA-N
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Description

2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions The process typically begins with the formation of the thiazolo[4,5-c]pyridine core, followed by the construction of the octahydropyrrolo[2,3-c]pyrrol ring system

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity may offer new avenues for the treatment of diseases.

Industry

In industry, the compound can be used in the development of new materials, catalysts, and other applications where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

  • Thiazolopyridines
  • Pyrrolopyridines
  • Trifluoromethyl-substituted pyridines

Uniqueness

What sets 2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine apart is its combination of multiple heterocyclic rings and the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C18H16F3N5S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C18H16F3N5S/c19-18(20,21)12-1-5-23-16(7-12)25-9-11-3-6-26(14(11)10-25)17-24-13-8-22-4-2-15(13)27-17/h1-2,4-5,7-8,11,14H,3,6,9-10H2

InChI Key

YEJOVKJHSQCYMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C4=NC5=C(S4)C=CN=C5

Origin of Product

United States

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